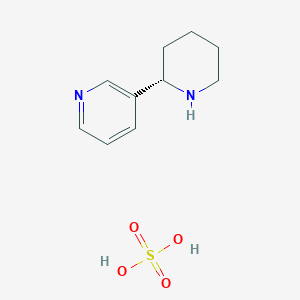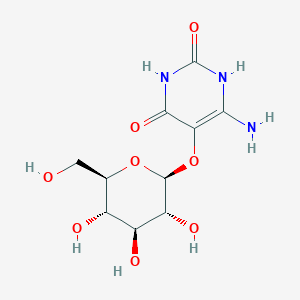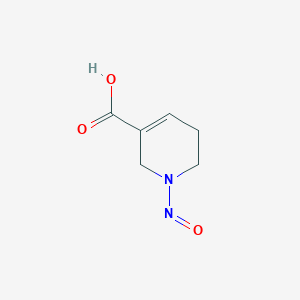
3,3-二甲基丁醛
描述
3,3-Dimethylbutyraldehyde (DMBD) is a significant chemical intermediate, particularly noted for its role in the synthesis of the high-intensity sweetener neotame. The cost-effective production of DMBD is crucial for the economic viability of neotame, making the development of efficient synthetic routes for DMBD of great interest in the field of flavor and fragrance chemistry .
Synthesis Analysis
The synthesis of DMBD has been approached through various methods. One reported method involves the chlorination of 3,3-dimethylbutanoic acid followed by catalytic hydrogenation under atmospheric pressure, achieving a yield of 73.4% for DMBD. This process highlights the importance of optimizing reaction conditions, such as the molar ratio of reactants, reaction temperature, and catalyst stability, to achieve high yields and cost efficiency . Another novel method for the preparation of DMBD involves the isomerization of 3,3-dimethyl-1-butene epoxide, which offers an economical and specific route to the aldehyde, emphasizing the potential for innovation in the synthesis of this compound .
Molecular Structure Analysis
While the molecular structure of DMBD itself is not directly discussed in the provided papers, the structural analysis of related compounds, such as 3-(dimethylboryl)pyridine, reveals insights into the steric effects and conformational preferences that can influence the behavior of similar molecules. For instance, the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation, which is a result of the steric effects of substituents at the boron atom .
Chemical Reactions Analysis
The reactivity of DMBD in chemical reactions is not explicitly detailed in the provided papers. However, the scrambling reactions of related compounds, such as 3-(dimethylboryl)pyridine, demonstrate the influence of substituents on reaction kinetics and mechanisms. These findings suggest that the reactivity of DMBD in various chemical contexts could also be modulated by its molecular structure and the nature of substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMBD are not directly addressed in the provided papers. However, the synthesis and characterization of structurally related compounds, such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide a framework for understanding how molecular structure can influence properties like thermodynamic stability, spectroscopic behavior, and intermolecular interactions . Similarly, the analysis of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate offers insights into the optical properties and thermal stability that could be relevant to the study of DMBD .
科学研究应用
合成和化学中间体
3,3-二甲基丁醛(DMBD)是合成各种化合物中的一个重要中间体。它已被用于制备高强度甜味剂新甜。从3,3-二甲基丁酸合成DMBD的一种经济有效方法涉及氯化和催化加氢,产率高,表明该化合物在风味工业中的重要性(Xun Yu-jun, 2009)。此外,通过3,3-二甲基-1-丁烯环氧化异构化的一种新颖制备方法已被报道,强调了该化合物在新甜合成中的关键作用(A. Katritzky et al., 2002)。
生化研究
在生化研究中,3,3-二甲基丁醛已被用于研究胆碱氧化为甘氨酸甜菜碱的机制,其中它作为甜菜碱醛的同构模拟物。这项研究突出了该化合物在理解酶动力学和反应机制中的实用性(F. Fan et al., 2006)。
催化和化学反应
3,3-二甲基丁醛参与各种催化过程和化学反应。例如,已开发了一种利用硅胶负载的Pd纳米颗粒催化剂选择性加氢3,3-二甲基丁酰氯制备DMBD的新方法。该方法展示了该化合物在促进高效催化反应中的作用以及在化学合成中的重要性(Sifang Li et al., 2011)。
甜味剂生产
DMBD在新甜的生产中起着至关重要的作用,新甜是一种新型高强度甜味剂。新甜制备的详细过程,包括DMBD的合成作为关键原料,突显了该化合物在食品工业中的重要性以及对甜味剂技术的影响(Lin Jie, 2005)。
安全和危害
3,3-Dimethylbutyraldehyde is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, or hot surfaces .
作用机制
3,3-Dimethylbutyraldehyde, also known as 3,3-dimethylbutanal, is a chemical compound with the molecular formula C6H12O . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
属性
IUPAC Name |
3,3-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,3)4-5-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNUSYNQZJZUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183984 | |
| Record name | 3,3-Dimethylbutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutyraldehyde | |
CAS RN |
2987-16-8 | |
| Record name | 3,3-Dimethylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM6HD7JKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















